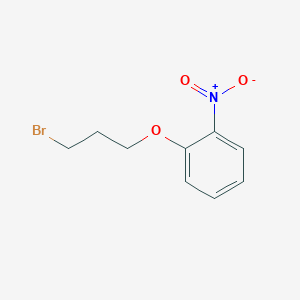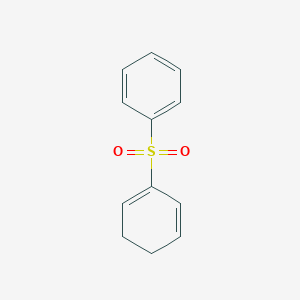
2-(Phenylsulfonyl)-1,3-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)-1,3-cyclohexadiene, commonly known as PSCHD, is a chemical compound that has been widely used in scientific research. It is a member of the cyclohexadiene family and is characterized by its unique chemical structure, which includes a sulfonyl group and a phenyl group attached to a cyclohexadiene ring.
Wirkmechanismus
The mechanism of action of PSCHD is not fully understood, but it is believed to be related to its ability to act as a dienophile in Diels-Alder reactions. PSCHD is also known to undergo a range of other chemical reactions, including Michael additions and nucleophilic substitutions.
Biochemical and Physiological Effects:
PSCHD has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. PSCHD has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PSCHD in lab experiments is its unique chemical structure, which allows it to be used as a building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using PSCHD is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving PSCHD. One area of interest is the development of new synthetic methods for PSCHD and related compounds. Another potential direction is the investigation of the potential applications of PSCHD in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSCHD and its potential applications in a range of scientific fields.
Synthesemethoden
The synthesis of PSCHD is a complex process that involves several steps. One of the most common methods of synthesizing PSCHD is through the reaction of 2,3-dimethyl-1,3-butadiene with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction produces PSCHD as a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
PSCHD has been used extensively in scientific research due to its unique chemical properties and potential applications. One of the most significant areas of research involving PSCHD is in the field of organic synthesis. PSCHD has been used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
| 102860-22-0 | |
Molekularformel |
C12H12O2S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
cyclohexa-1,5-dien-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
InChI-Schlüssel |
VFNKGBTVDLBPBK-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Synonyme |
2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)



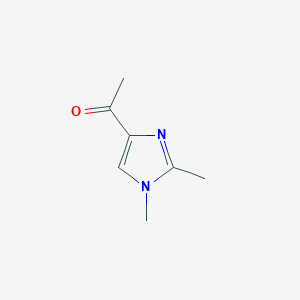
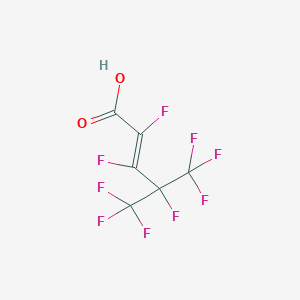
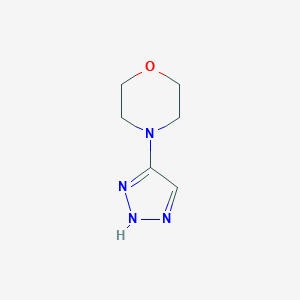
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

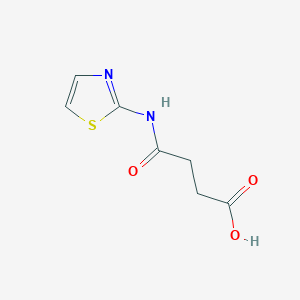
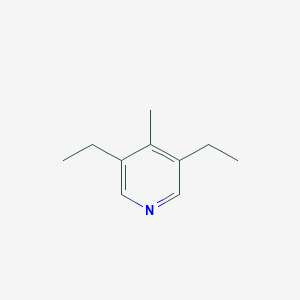
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
